molecular formula C13H13N3 B13955155 3-Aminomethyl harmane CAS No. 63885-91-6

3-Aminomethyl harmane

Cat. No.: B13955155
CAS No.: 63885-91-6
M. Wt: 211.26 g/mol
InChI Key: HEFWTWTYTSSMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine, also known as 1-methyl-β-carboline, is a heterocyclic compound that belongs to the class of β-carbolines. This compound is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group at the 1-position and a methanamine group at the 3-position. It is known for its biological activity and has been studied for its potential therapeutic applications .

Properties

CAS No.

63885-91-6

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine

InChI

InChI=1S/C13H13N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,7,14H2,1H3

InChI Key

HEFWTWTYTSSMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine typically involves the construction of the β-carboline core followed by functionalization at specific positions. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones to form the β-carboline structure . The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the efficiency of the process . Additionally, green chemistry approaches, such as solvent-free conditions and microwave irradiation, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted β-carbolines, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other β-carbolines. Its methanamine group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

3-Aminomethyl harmane is a β-carboline alkaloid that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is structurally related to harmine and other β-carbolines, which are known for their neuroactive and psychoactive effects. Understanding the biological activity of 3-aminomethyl harmane is crucial for its potential therapeutic applications in various medical fields.

3-Aminomethyl harmane, with the chemical formula C12H12N2C_{12}H_{12}N_2, is a derivative of harmane. Its structure allows it to interact with various biological targets, influencing multiple pathways within the body.

The biological activity of 3-aminomethyl harmane can be attributed to its ability to interact with several molecular targets:

  • Monoamine Oxidase Inhibition : Similar to harmine, 3-aminomethyl harmane acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function.
  • Antioxidant Activity : Research indicates that β-carbolines can exhibit antioxidant properties, reducing oxidative stress and protein aggregation, particularly in neurodegenerative conditions such as Huntington's disease . This suggests that 3-aminomethyl harmane may help protect neuronal cells from damage.
  • Anticancer Properties : Preliminary studies have shown that 3-aminomethyl harmane exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mechanisms involving DNA binding and interference with cell cycle progression.

Antimicrobial Activity

3-Aminomethyl harmane has demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antiviral Activity

In vitro studies have indicated that 3-aminomethyl harmane possesses antiviral activity against several viruses, including influenza and HIV. The compound may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral entry and propagation.

Anticancer Effects

Research has shown that 3-aminomethyl harmane can induce apoptosis in cancer cells. For instance, it has been observed to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing cell cycle arrest and promoting apoptotic pathways.

Table 1: Biological Activities of 3-Aminomethyl Harmane

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against various bacteria and fungiDisruption of cell membranes
AntiviralActive against influenza and HIVInhibition of viral replication
AnticancerInduces apoptosis in cancer cellsCell cycle arrest and DNA interaction

Case Studies

  • Neuroprotective Effects : A study involving animal models of Huntington's disease demonstrated that treatment with 3-aminomethyl harmane significantly reduced protein aggregation and oxidative stress markers compared to untreated controls . This suggests potential applications in neurodegenerative disease management.
  • Anticancer Research : In vitro experiments showed that 3-aminomethyl harmane inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.